Differential Cytotoxicity and Genotoxicity: AFM1 vs. AFB1 in Primary Rat Hepatocytes
In a direct head-to-head comparison using primary cultures of adult rat hepatocytes, Aflatoxin M1 (AFM1) exhibited significantly lower cytotoxic and genotoxic potency compared to its parent compound, Aflatoxin B1 (AFB1). AFB1 stimulated DNA repair at a minimum dose of 0.025 μg/culture, whereas AFM1 required a dose of 0.05 μg/culture to elicit a comparable genotoxic response [1]. Similarly, for cytotoxicity, the lowest toxic doses were 0.05-0.1 μg/culture for AFB1 and 0.6 μg/culture for AFM1 [1]. Furthermore, after a 24-hour incubation, covalent binding of the radiolabeled toxins to hepatocellular macromolecules was 12.5% of the administered dose for [14C]AFB1, compared to only 1.5% for [3H]AFM1 [1].
| Evidence Dimension | Minimum Genotoxic Dose (DNA Repair Assay) |
|---|---|
| Target Compound Data | 0.05 μg/culture |
| Comparator Or Baseline | Aflatoxin B1: 0.025 μg/culture |
| Quantified Difference | AFM1 is 2-fold less potent (requires double the dose) |
| Conditions | Primary cultures of adult rat hepatocytes |
Why This Matters
This quantitative difference in intrinsic hepatotoxicity validates the scientific necessity for a discrete Aflatoxin M1 reference material; using AFB1 as a surrogate would overestimate the toxicological hazard in in vitro studies and confound risk assessment extrapolations.
- [1] Green, C. E., Rice, D. W., Hsieh, D. P., & Byard, J. L. (1982). The comparative metabolism and toxic potency of aflatoxin B1 and aflatoxin M1 in primary cultures of adult-rat hepatocytes. Food and Chemical Toxicology, 20(1), 53-60. View Source
